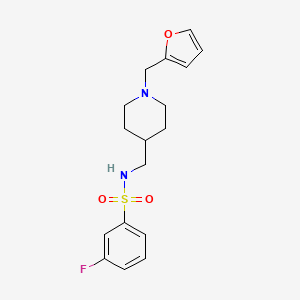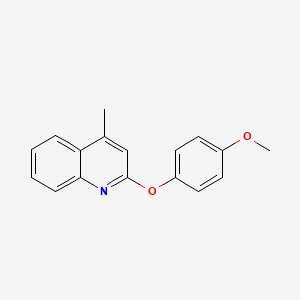
2-(4-Methoxyphenoxy)-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-Methoxyphenoxy)-4-methylquinoline" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications, particularly in the field of anticancer research. The methoxy group and the methylquinoline core are common features in these compounds, which are often modified to enhance their biological activity and pharmacokinetic properties .
Synthesis Analysis
The synthesis of quinoline derivatives can involve various strategies, including multi-component reactions, cyclization, nitrification, chlorination, and condensation reactions. For instance, a one-pot four-component synthesis method has been described for the efficient production of triazolyl methoxy phenylquinazolines . Another example is the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which involves cyclization, nitrification, and chlorination steps, starting from 4-methoxyaniline . These methods highlight the versatility and adaptability of synthetic approaches to produce quinoline derivatives with specific functional groups that may influence their biological activity .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to generate a wide range of compounds with different properties. The introduction of methoxy and methyl groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its binding to biological targets. Crystallographic studies have been used to confirm the structures of synthesized compounds and to understand the intramolecular interactions, such as hydrogen bonding, that can stabilize the molecule .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including alkylation, acylation, and cyclization, to form new compounds with different biological activities. For example, the reaction of cyanoquinolinethione with α-halocarbonyl compounds can lead to alkylated products that undergo intramolecular cyclization to form tetrahydrothieno[2,3-b]quinolines . These reactions are crucial for the development of new compounds with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, lipophilicity, and metabolic stability, are important factors in their development as therapeutic agents. These properties can be fine-tuned by modifying the molecular structure, as seen in the case of a novel class of tubulin-binding tumor-vascular disrupting agents, which showed a suitable balance between aqueous solubility and lipophilicity, as well as moderate metabolic stability in vivo . Understanding these properties is essential for the optimization of pharmacokinetic profiles and the enhancement of anticancer activity.
Aplicaciones Científicas De Investigación
Anticancer Properties
2-(4-Methoxyphenoxy)-4-methylquinoline derivatives have shown promise in cancer research. For instance, a derivative, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, selectively inhibited several cancer cell lines, indicating its potential as an anticancer agent. Another compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was identified as a potent apoptosis inducer and effective in various cancer models, demonstrating high blood-brain barrier penetration (Li-Chen Chou et al., 2010); (N. Sirisoma et al., 2009).
Antibacterial and Antimicrobial Activity
Research has identified certain derivatives with significant antibacterial and antimicrobial activities. For instance, compounds synthesized from 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one displayed substantial activity against a range of bacteria, highlighting their potential in treating bacterial infections (Osarodion Peter Osarumwense, 2022).
Molecular Docking and Protein Interaction Studies
Molecular docking studies involving derivatives of 2-(4-Methoxyphenoxy)-4-methylquinoline have shown interactions with various protein receptors, suggesting applications in drug design and discovery. The interaction with receptors like inflammatory, cancer, and microbial proteins can provide insights into developing targeted therapies for these conditions (P. P. Nair et al., 2014).
Tubulin Binding and Vascular Disruption in Tumors
Compounds based on 2-(4-Methoxyphenoxy)-4-methylquinoline scaffold have been found to bind tubulin and disrupt tumor vasculature. This property is crucial in the development of tumor-vascular disrupting agents, targeting blood vessels in tumors and inhibiting tumor growth (Mu-Tian Cui et al., 2017).
Corrosion Inhibition
Certain derivatives have demonstrated effectiveness as corrosion inhibitors, particularly in acidic environments. This suggests potential applications in materials science and industrial maintenance (R. Prabhu et al., 2008).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-11-17(18-16-6-4-3-5-15(12)16)20-14-9-7-13(19-2)8-10-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEGXHSYEOXWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-4-methylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


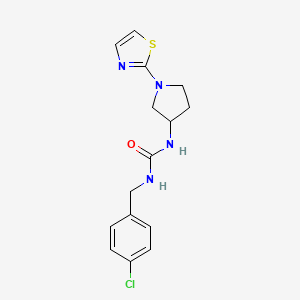
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3018290.png)
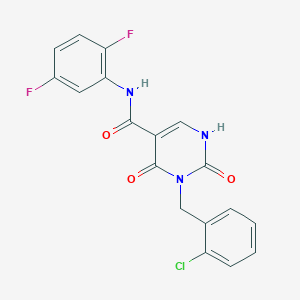
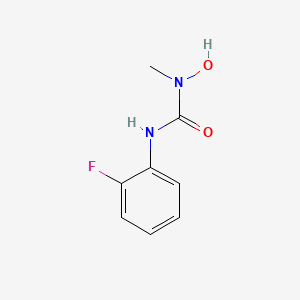
![N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide](/img/structure/B3018293.png)
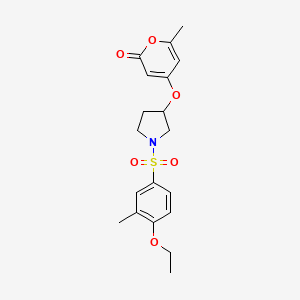
![3-(3,4-Dimethoxyphenyl)-6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3018297.png)
![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide](/img/structure/B3018299.png)


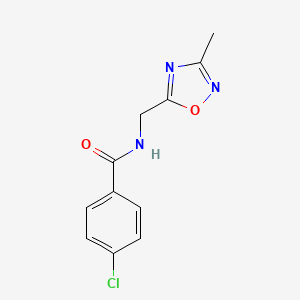
![2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B3018309.png)
